![molecular formula C8H7BrOS B1282044 5-溴-6,7-二氢苯并[b]噻吩-4(5H)-酮 CAS No. 2513-49-7](/img/structure/B1282044.png)

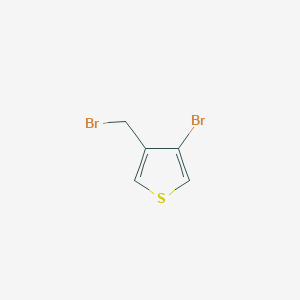

5-溴-6,7-二氢苯并[b]噻吩-4(5H)-酮

描述

5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one, or 5-BDBT, is an organic compound with a unique structure consisting of two benzene rings connected by a thiophene ring. This compound has been used in a wide range of scientific research applications, from drug synthesis to biochemistry. In We will also discuss the future directions of 5-BDBT research.

科学研究应用

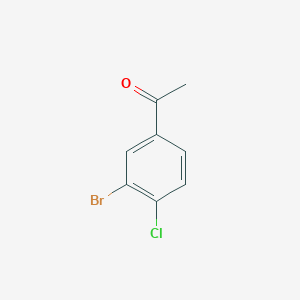

Bromination and Formylation

5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one, 通过其溴化和Vilsmeier–Haack甲酰化反应,展现了在创造各种衍生物方面的多功能性。溴化过程导致单溴和双溴衍生物的形成,而Vilsmeier–Haack反应引入甲酰基,促进合成具有潜在应用于各个领域的化合物,如材料科学或制药学 (Drewry & Scrowston, 1969)。

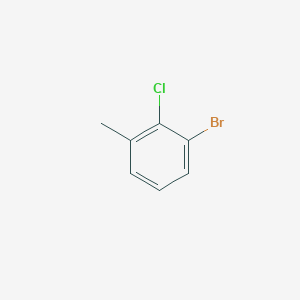

Synthesis of Benzo[b]thiophene Derivatives

该化合物可作为合成各种取代苯并[b]噻吩衍生物的起始物质,展示了其在构建复杂分子结构中的作用,可能在有机电子学或药物化学中有用 (Datta & De, 1989)。

Antibacterial Activity

从5-溴-6,7-二氢苯并[b]噻吩-4(5H)-酮合成的衍生物已经展示出抗微生物活性,表明其作为新抗菌剂前体的潜力。这突显了其在应对抗拒绝绝菌菌株的需要中的作用 (Tehranchian et al., 2005)。

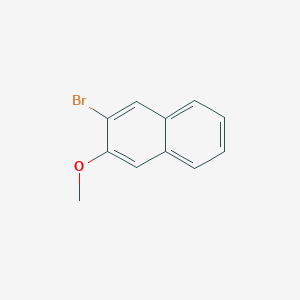

Synthesis of Thieno[2,3-g]indole System

该化合物在合成噻吩[2,3-g]吲哚系统方面起着关键作用,这是制药和有机材料研究中感兴趣的结构。这种用途强调了其在构建复杂且具有生物学相关性的杂环系统中的重要性 (Datta & De, 1989)。

作用机制

Target of Action

Similar compounds have been used in the synthesis of conjugated polymers, which are used in high-performance thin-film transistors .

Mode of Action

It is known that similar compounds can interact with electron-donating monomers to form donor-acceptor (d-a) conjugate polymers . These polymers can exhibit improved charge transport properties, which may be due to the π-extended structure of the compound .

Biochemical Pathways

It is known that similar compounds can influence the optical band gap and electrochemical properties of conjugated polymers .

Result of Action

Similar compounds have been shown to improve the performance of organic field-effect transistor (ofet) devices, indicating that they may have significant effects on charge transport properties .

属性

IUPAC Name |

5-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLQDFSWVMPYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513602 | |

| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2513-49-7 | |

| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)